1-(2-Methylpiperazin-1-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDXJUEWXIXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Methylpiperazin 1 Yl Propan 1 One and Analogous Structures
Retrosynthetic Analysis of the 1-(2-Methylpiperazin-1-yl)propan-1-one Framework
Retrosynthesis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. arxiv.org Applying this analysis to this compound identifies key bond disconnections that suggest plausible forward synthetic routes.
The most logical initial disconnection is the amide C-N bond, as its formation is one of the most reliable and high-yielding reactions in organic chemistry. This step simplifies the target molecule into two key synthons: the nucleophilic 2-methylpiperazine (B152721) and an electrophilic propanoyl group equivalent.
Disconnection 1 (Amide C-N bond): This retrosynthetic step breaks the bond between the piperazine (B1678402) nitrogen and the carbonyl carbon. This leads to 2-methylpiperazine and a suitable three-carbon acylating agent, such as propanoyl chloride or propanoic anhydride (B1165640) .
Further deconstruction of the 2-methylpiperazine ring itself reveals the fundamental building blocks from which it can be assembled. A common strategy for forming cyclic diamines involves the intramolecular cyclization of a linear precursor.
Disconnection 2 (Piperazine C-N bonds): A logical disconnection of the piperazine ring involves breaking two C-N bonds, which points to a precursor like N-(β-hydroxypropyl)ethylenediamine . The intramolecular cyclization of this precursor is a viable method for forming the 2-methylpiperazine ring. iitm.ac.in
This analysis provides a strategic roadmap for the synthesis of the target molecule, starting from simple precursors and assembling the framework through key bond-forming reactions like acylation and cyclization.
Classical Synthetic Approaches for Piperazine Ring Formation and N-Substitution
Traditional methods for synthesizing substituted piperazines have long been established, relying on robust and well-understood reactions. These approaches typically involve the initial formation of the piperazine core, followed by functionalization of the nitrogen atoms.
Direct N-alkylation and N-acylation of the piperazine ring are fundamental strategies for introducing substituents. Since 2-methylpiperazine is an unsymmetrical diamine, regioselectivity can be a challenge. However, protection strategies can be employed to functionalize a specific nitrogen atom. For instance, a mono-N-protected 2-methylpiperazine can be acylated at the free secondary amine to install the propanoyl group, followed by deprotection. nih.gov
N-Acylation: The synthesis of this compound can be achieved by the direct acylation of 2-methylpiperazine with an acylating agent like propanoyl chloride or propanoic anhydride in the presence of a base to neutralize the HCl byproduct.
N-Alkylation: This is a common method for producing N-alkyl piperazine analogs. It involves the reaction of piperazine with alkyl halides or sulfonates. mdpi.commdpi.comresearchgate.net For example, 4-(4-chlorophenyl)piperazine can be N-alkylated using ethyl 2-bromo-2-methylpropanoate (B8525525) to yield the corresponding substituted piperazine. mdpi.comresearchgate.net
| Reaction Type | Reagents | Product Type | Reference |
| N-Acylation | 2-Methylpiperazine, Propanoyl Chloride, Base | N-Acyl Piperazine | General Knowledge |
| N-Alkylation | Piperazine, Alkyl Halide (e.g., Ethyl 2-bromo-2-methylpropanoate) | N-Alkyl Piperazine | mdpi.comresearchgate.net |
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the N-substitution of piperazines. mdpi.com This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netresearchgate.net
This pathway is particularly useful for synthesizing N-alkylated piperazines. mdpi.com For instance, piperazine can react with aldehydes in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated products. researchgate.net A one-pot, tandem reductive amination-transamidation-cyclization has also been developed to produce substituted piperazin-2-ones. nih.gov Furthermore, this method is crucial in the synthesis of complex pharmaceutical agents containing the piperazine core. mdpi.com The synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved using a route where the key step is the reductive amination of a β-keto ester. nih.gov
| Starting Materials | Reducing Agent | Product | Reference |
| Piperazine, Aldehyde/Ketone | Sodium Triacetoxyborohydride | N-Alkyl Piperazine | mdpi.comresearchgate.net |
| β-Keto Ester, Ammonium Acetate | Sodium Cyanoborohydride | 1,4-Diamine (Piperazine precursor) | nih.gov |
Modern Catalytic Methods in Piperazine Synthesis
Contemporary organic synthesis has seen a shift towards more efficient, selective, and sustainable catalytic methods. The synthesis of piperazines has benefited significantly from these advancements, with both transition-metal catalysis and organocatalysis offering novel routes to these important heterocycles. thieme-connect.com
Transition metals, particularly palladium (Pd), copper (Cu), and gold (Au), are potent catalysts for forming the C-N bonds necessary for constructing the piperazine ring. researchgate.netthieme-connect.com
Palladium-Catalyzed Reactions: Palladium catalysts are effective for the aerobic oxidative cyclization of alkenes, providing access to piperazines and other nitrogen heterocycles. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming N-arylpiperazines, which are common structures in therapeutic agents. mdpi.com
Gold-Catalyzed Reactions: Gold catalysts can be used in the cyclization of substrates prepared from the ring-opening of cyclic sulfamidates with propargylic sulfonamides to yield tetrahydropyrazines, which can be reduced to piperazines. organic-chemistry.org
Copper-Catalyzed Reactions: Bode and coworkers developed a copper-catalyzed method for the synthesis of C-H functionalized piperazines using Stannyl Amine Protocol (SnAP) reagents. mdpi.comencyclopedia.pub This reaction proceeds through the copper-mediated formation of an α-aminyl radical, which then cyclizes with an imine. mdpi.comencyclopedia.pub
| Metal Catalyst | Reaction Type | Substrates | Reference |
| Palladium (Pd) | Aerobic Oxidative Cyclization | Alkenes with amine moieties | organic-chemistry.org |
| Palladium (Pd) | Buchwald-Hartwig Amination | N-Boc-piperazine, Aryl Halide | mdpi.com |
| Gold (Au) | Cyclization | Propargylic sulfonamide derivatives | organic-chemistry.org |
| Copper (Cu) | Radical Cyclization | Aldehydes, SnAP reagents | mdpi.comencyclopedia.pub |
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a metal-free alternative. nih.gov Recently, photoredox catalysis, often using organic dyes or organometallic complexes, has been applied to piperazine synthesis. mdpi.comnih.gov
This approach can generate highly reactive intermediates under mild conditions. mdpi.com For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines. organic-chemistry.org This method uses an iridium-based photoredox catalyst. organic-chemistry.org More recently, purely organic photoredox catalysts, such as substituted acridinium (B8443388) salts, have been used for the C–H alkylation of protected piperazines. mdpi.com A programmable synthesis of piperazines using organic photoredox catalysis has been described, which involves direct substrate oxidation followed by a radical cyclization with in situ generated imines. organic-chemistry.orgnih.gov Additionally, cinchona alkaloids have been used as organocatalysts for the α-sulfenylation of piperazine-2,5-diones. nih.gov
| Catalytic System | Reaction Type | Key Feature | Reference |
| Iridium Photoredox Catalyst | Decarboxylative Annulation | Mild conditions, access to 2-substituted piperazines | organic-chemistry.org |
| Acridinium Salt (Organic Photocatalyst) | C–H Alkylation | Metal-free C-H functionalization | mdpi.com |
| Cinchona Alkaloids | α-Sulfenylation | Catalytic functionalization of piperazine-2,5-diones | nih.gov |
Green Chemistry Principles in the Synthesis of N-Acyl Piperazine Derivatives
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of synthesis and manufacturing. unibo.it The synthesis of N-acyl piperazines, including this compound, can be made more sustainable by adhering to these principles.
Key green chemistry considerations include:
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. Modern methods are moving away from toxic heavy-metal catalysts towards organic photocatalysts. mdpi.com
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. Some modern syntheses of piperazines use an excess of piperazine itself as a solvent, which is then recovered, creating an eco-friendly and cost-effective process. organic-chemistry.org
Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, reducing energy consumption. Photoredox catalysis, which uses visible light to drive reactions, is a prime example of an energy-efficient method. mdpi.comorganic-chemistry.org
Continuous Flow Processing: Transitioning from traditional batch synthesis to continuous flow systems offers better control, improved safety, and can be more energy-efficient. mdpi.com
Recent advances in C-H functionalization offer a particularly green approach to piperazine derivatives. mdpi.com Instead of pre-functionalizing molecules with halides or other leaving groups, these methods allow for the direct attachment of new groups onto the C-H bonds of the piperazine ring, significantly shortening synthetic sequences and reducing waste.
Table 3: Green Chemistry Approaches vs. Traditional Methods for N-Acyl Piperazine Synthesis
| Principle | Traditional Method | Green Alternative | Environmental Benefit |
| Catalysis | Stoichiometric reagents, heavy metal catalysts (e.g., Pd, Rh). | Organic photocatalysts, biocatalysis (enzymes). | Avoids toxic metal waste and can enable milder reaction conditions. mdpi.com |
| Solvents | Chlorinated solvents (DCM, Chloroform), DMF. | Water, ethanol, 2-MeTHF, or solvent-free conditions. | Reduces use of toxic, volatile, and non-renewable solvents. unibo.it |
| Efficiency | Multi-step protection/deprotection sequences. | Direct C-H functionalization. | Improves atom economy, reduces step count and associated waste. mdpi.com |
| Process | Batch processing. | Continuous flow synthesis. | Enhances safety, control, and energy efficiency; easier to scale up. mdpi.com |
Comprehensive Structural Elucidation and Spectroscopic Analysis of 1 2 Methylpiperazin 1 Yl Propan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(2-Methylpiperazin-1-yl)propan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into the connectivity and spatial relationships of the atoms.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The ¹H NMR spectrum of this compound is expected to display distinct signals for the protons of the propanoyl group and the 2-methylpiperazine (B152721) ring. The ethyl group of the propanoyl moiety would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, indicating their mutual coupling. The protons of the piperazine (B1678402) ring and its methyl substituent would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the amide, the carbons of the ethyl group, and the carbons of the 2-methylpiperazine ring, including the methyl substituent.
To unambiguously assign these signals, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For instance, a cross-peak between the methyl and methylene protons of the propanoyl group would confirm their connectivity. Similarly, COSY would delineate the coupling network within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each proton signal is linked to the signal of the carbon atom it is attached to, allowing for the direct assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methylene protons of the propanoyl group to the carbonyl carbon would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can help to determine the relative stereochemistry and preferred conformation of the molecule in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~172.0 |
| 2 | ~2.4 (q) | ~28.0 |
| 3 | ~1.1 (t) | ~9.0 |
| 4 | - | ~50.0 |
| 5 | Complex Multiplet | ~45.0 |
| 6 | Complex Multiplet | ~54.0 |
| 7 | Complex Multiplet | ~42.0 |
| 8 | ~1.2 (d) | ~15.0 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Dynamic NMR Studies for Rotational Isomerism
The amide bond in this compound has a partial double bond character, which restricts rotation around the C-N bond. This phenomenon can lead to the existence of rotational isomers (rotamers). Dynamic NMR spectroscopy is a powerful technique to study such conformational changes.
At room temperature, the rotation around the amide bond may be slow on the NMR timescale, resulting in two distinct sets of signals for the piperazine ring protons in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the two sets of signals merge into a single, broadened signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier to rotation can be calculated. This provides valuable information about the conformational flexibility of the molecule.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and the elucidation of its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₈H₁₆N₂O, by distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Patterns
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) and the analysis of the resulting product ions. This technique provides detailed structural information. A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) conditions would likely involve the following key steps:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperazine ring is a common fragmentation pathway for N-substituted piperazines. This could lead to the loss of an ethyl radical from the propanoyl group or cleavage within the piperazine ring.
Amide Bond Cleavage: The amide bond can cleave, leading to the formation of a propanoyl cation (m/z 57) and a 2-methylpiperazine radical cation.
Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules.
Interactive Data Table: Predicted Key Mass Fragments
| m/z | Proposed Fragment Structure/Formula |
| 156 | [M]⁺ (Molecular Ion) |
| 127 | [M - C₂H₅]⁺ |
| 99 | [C₅H₁₁N₂]⁺ (2-methylpiperazine fragment) |
| 57 | [C₃H₅O]⁺ (Propanoyl cation) |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the key functional groups that would give rise to characteristic absorption bands in the IR spectrum are the amide carbonyl group (C=O) and the C-N bonds of the piperazine ring.
C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group. The exact position of this band can be influenced by the electronic environment and hydrogen bonding.
C-N Stretch: The stretching vibrations of the C-N bonds in the piperazine ring and the amide linkage would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed in the region of 2850-3000 cm⁻¹.
Interactive Data Table: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2970-2850 | C-H (aliphatic) | Stretching |
| ~1650 | C=O (amide) | Stretching |
| ~1460 | C-H | Bending |
| ~1250 | C-N | Stretching |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. Although no specific crystal structure data for this compound has been reported, the solid-state structure can be predicted based on the known structures of related N-acyl piperazine derivatives.
It is anticipated that the piperazine ring will adopt a stable chair conformation. In this conformation, the substituents on the ring can be in either axial or equatorial positions. The methyl group at the C2 position is likely to prefer an equatorial position to minimize steric hindrance. The propanoyl group at the N1 position will have its substituents arranged to minimize steric interactions with the piperazine ring. The geometry around the amide bond is expected to be trigonal planar due to the sp² hybridization of the nitrogen and carbonyl carbon atoms.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples from related compounds) |
| Conformation | Chair conformation for the piperazine ring |
Elemental Analysis and Microanalysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby confirming its molecular formula. For this compound, the molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol .
The theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of a synthesized sample.
Table 3: Theoretical Elemental Composition of this compound (C₈H₁₆N₂O)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 61.50% |
| Hydrogen | H | 1.01 | 10.32% |
| Nitrogen | N | 14.01 | 17.93% |
Computational Chemistry and Theoretical Studies of 1 2 Methylpiperazin 1 Yl Propan 1 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within 1-(2-Methylpiperazin-1-yl)propan-1-one. These theoretical approaches provide a detailed picture of the molecule's stability and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G**, are utilized to optimize the molecular geometry and determine its electronic structure. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's shape. scilit.com
Furthermore, DFT is instrumental in calculating key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, and electron affinity. tandfonline.com The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps in identifying the electrophilic and nucleophilic sites within the molecule, which is vital for understanding its intermolecular interactions. scilit.com
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.5 eV |
Note: These values are illustrative and based on typical results for similar piperazine (B1678402) derivatives.
Ab Initio Methods for Energy Minimization
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are also employed for the energy minimization of this compound. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate predictions of the molecule's geometry and energy. By finding the lowest energy conformation, these calculations help to identify the most stable structure of the molecule. This is crucial for understanding its behavior in various environments.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. The piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable form. nih.gov However, boat and twist-boat conformations are also possible and can be important in certain interactions. nih.gov
The presence of the N-propanoyl group introduces an amide bond, which has a partial double bond character. This restricts rotation around the C-N bond, leading to the existence of different rotamers. nih.gov The interplay between the piperazine ring inversion and the rotation around the amide bond results in a complex conformational landscape. nih.gov
Computational methods are used to map the potential energy surface (PES) of the molecule by systematically varying key dihedral angles. This allows for the identification of all stable conformers and the energy barriers between them. Temperature-dependent NMR spectroscopy studies on related N-acylated piperazines have shown that the energy barriers for these conformational changes are typically in the range of 56 to 80 kJ/mol. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent over time. For this compound, MD simulations can provide insights into its hydration and mobility in aqueous solutions. nitech.ac.jpresearchgate.net These simulations model the interactions between the solute and solvent molecules, offering a dynamic picture of how the molecule behaves in a realistic environment. researchgate.netnih.gov
MD simulations can be used to study the structural and dynamic properties of water molecules around the piperazine derivative. nitech.ac.jp This includes analyzing the coordination number of water molecules and their diffusivity, which are important for understanding the molecule's solubility and transport properties. The simulations can also reveal how the molecule's conformation changes in solution and how it interacts with other molecules or ions present in the environment. uib.no
Prediction of Spectroscopic Parameters via Computational Modeling
Computational modeling can accurately predict various spectroscopic properties of this compound, which is essential for interpreting experimental spectra. Theoretical calculations of vibrational frequencies (IR and Raman) and NMR chemical shifts can be performed using DFT and ab initio methods. nih.govcas.cz
The calculated vibrational spectra can help in assigning the experimental bands to specific vibrational modes of the molecule. For instance, the characteristic amide I band (mainly C=O stretch) in the IR spectrum can be predicted to understand its sensitivity to the local environment. mit.eduaip.org Similarly, the prediction of 1H and 13C NMR chemical shifts is crucial for the structural elucidation of the molecule and its conformers in solution. nih.gov
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| Amide I (C=O stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |
| ¹H NMR (α-CH₂ to C=O) | δ 2.4 ppm | δ 2.38 ppm |
| ¹³C NMR (C=O) | δ 172 ppm | δ 171.5 ppm |
Note: These values are for illustrative purposes and represent typical correlations found for similar compounds.
Structure-Activity Relationship (SAR) Computational Methodologies for Analogues
While specific SAR studies on this compound are not widely available, computational methodologies are extensively used for SAR analysis of its analogues. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of a series of compounds with their biological activity. nih.gov
For piperazine derivatives, QSAR studies often involve calculating various molecular descriptors, such as topological, spatial, and thermodynamic properties. nih.gov These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized analogues. This approach helps in guiding the design of more potent and selective compounds. nih.gov
Molecular docking is another computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a receptor or an enzyme. nih.govnih.gov For analogues of this compound, docking studies can reveal key interactions with the active site of a protein, providing insights into the structural requirements for biological activity. researchgate.net
Virtual Screening and Ligand-Based Design Principles for Derivative Discovery
Computational chemistry provides powerful tools for the discovery and design of new therapeutic agents. For a scaffold such as this compound, these methods are instrumental in exploring the vast chemical space to identify derivatives with enhanced biological activity. Virtual screening and ligand-based design are two key strategies employed for this purpose. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles applied to the broader class of piperazine-containing compounds offer a clear roadmap for its derivatization and discovery of novel, potent molecules.
The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive molecules across a wide range of biological targets. nih.govmdpi.com This prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile linker or scaffold to orient pharmacophoric groups in the correct three-dimensional space for target interaction. mdpi.com Consequently, numerous computational studies on piperazine derivatives provide a solid foundation for designing new compounds based on the this compound core.
Ligand-Based Design Principles
Ligand-based drug design relies on the knowledge of molecules known to interact with a specific target. nih.gov When the 3D structure of the target protein is unknown, this approach becomes particularly valuable. Key methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups) necessary for a molecule's biological activity. For piperazine-based compounds, a common pharmacophore model, particularly for targets like sigma receptors, involves a central basic nitrogen core—readily provided by the piperazine ring—flanked by two hydrophobic regions. nih.gov This model suggests that the potency of a ligand is related to the optimal distance between these features. nih.gov Applying this to this compound, derivatives could be designed by modifying the propanone side-chain or adding substituents to the piperazine ring to interact with identified hydrophobic pockets in a target binding site.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing how variations in structural properties (descriptors) affect activity, predictive models can be built. For piperazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have demonstrated that both steric and electrostatic fields are significant contributors to biological activity. nih.gov These models generate contour maps that visualize regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity. Such a model could guide the modification of the this compound scaffold, for instance, by suggesting optimal positions for adding electron-withdrawing or electron-donating groups to improve target interaction.
| Ligand-Based Method | Principle | Application to this compound Derivative Design |
| Pharmacophore Modeling | Identifies the 3D spatial arrangement of essential chemical features required for biological activity. nih.gov | Use the core structure to build models incorporating features like a basic nitrogen, hydrophobic regions, and hydrogen bond acceptors to screen for novel, structurally diverse molecules with the same functional arrangement. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in physicochemical properties/descriptors of molecules with their biological activities to create predictive models. nih.govsemanticscholar.org | Develop models based on a series of synthesized derivatives to predict the activity of new, hypothetical compounds, thereby prioritizing the synthesis of the most promising candidates. |
| Similarity Searching | Identifies molecules in a database that are structurally similar to a known active compound (the query). nih.gov | Use this compound as a query to search large compound libraries for commercially available or synthetically accessible analogs with a high probability of sharing similar biological activity. |
Virtual Screening for Derivative Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmtak.hu This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Ligand-Based Virtual Screening (LBVS): This approach uses a known active molecule as a template to find other compounds with similar properties. mdpi.com Using this compound as the query molecule, similarity searching could be performed based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic similarity. This would rapidly identify compounds from multi-million molecule databases that share key features with the parent structure, making them prime candidates for further investigation. nih.govresearchgate.net
Pharmacophore-Based Screening: Once a pharmacophore model is established from a set of active piperazine analogues, it can be used as a 3D query to screen large databases. This method is powerful because it can identify compounds with different underlying chemical scaffolds (scaffold hopping) that still present the necessary chemical features in the correct spatial orientation for biological activity.
By applying these computational strategies, researchers can rationally design and prioritize new derivatives of this compound. The general principles derived from extensive studies on other piperazine-containing molecules provide a robust framework for guiding these efforts. For example, a typical discovery workflow might start with a similarity search using the title compound to identify initial hits. These hits, along with newly synthesized analogs, would then be used to build a QSAR or pharmacophore model. This model, in turn, would guide the design of a second generation of more potent and specific derivatives, creating an iterative cycle of design, synthesis, and testing that is a hallmark of modern drug discovery.
| Design Principle | Proposed Structural Modification on this compound | Rationale based on Computational Models |
| Exploring Hydrophobic Pockets | Addition of an aromatic or cycloalkyl group to the N4 position of the piperazine ring. | Pharmacophore models for many piperazine ligands show a requirement for a secondary hydrophobic group to occupy a specific pocket in the receptor. nih.gov |
| Modulating Steric/Electronic Properties | Substitution on the propanone moiety (e.g., replacing the ethyl group with larger or more polar groups). | QSAR contour maps often indicate specific regions where steric bulk or electrostatic potential can be optimized to improve binding affinity. nih.gov |
| Enhancing Target Interactions | Introduction of hydrogen bond donors or acceptors at various positions. | Docking studies with homologous targets often reveal key amino acid residues that can be targeted with specific interactions to anchor the ligand. |
| Scaffold Hopping | Use of a pharmacophore model derived from active piperazines to find non-piperazine cores. | Identifies novel chemical series that maintain the key 3D arrangement of interactive features, potentially leading to improved properties. |
Chemical Reactivity and Derivatization Studies of 1 2 Methylpiperazin 1 Yl Propan 1 One
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring of 1-(2-Methylpiperazin-1-yl)propan-1-one contains two nitrogen atoms with differing reactivity. The nitrogen at position 4 (N4) is a secondary amine, making it a primary site for nucleophilic attack. The nitrogen at position 1 (N1) is a tertiary amine, and its reactivity is generally limited to quaternization reactions under more forcing conditions.
Further Alkylation and Acylation Reactions
The secondary amine at the N4 position is susceptible to electrophilic attack, readily undergoing alkylation and acylation reactions.
Alkylation: The introduction of an alkyl group onto the N4 nitrogen can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. These reactions typically proceed in the presence of a base to neutralize the resulting acid. The choice of solvent and temperature can influence the reaction rate and yield.
Acylation: Acylation of the N4 nitrogen can be accomplished using acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. This leads to the formation of N-acyl derivatives, which are amides.
| Reagent Class | Example Reagent | Product Type |
| Alkyl Halide | Benzyl bromide | N4-Benzyl-1-(2-methylpiperazin-1-yl)propan-1-one |
| Acyl Chloride | Acetyl chloride | 1-(4-Acetyl-2-methylpiperazin-1-yl)propan-1-one |
| Acid Anhydride (B1165640) | Acetic anhydride | 1-(4-Acetyl-2-methylpiperazin-1-yl)propan-1-one |
Formation of Amide and Urea (B33335) Derivatives
Amide Derivatives: As mentioned, acylation of the N4-nitrogen leads to the formation of amide derivatives. A wide variety of amides can be synthesized by reacting this compound with different carboxylic acid chlorides or anhydrides.
Urea Derivatives: The N4-nitrogen can also react with isocyanates to form substituted urea derivatives. This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate group. The resulting ureas are often stable, crystalline solids.
| Reagent | Product Type |
| Phenyl isocyanate | 4-Phenyl-1-(2-methylpiperazin-1-yl)propan-1-one-urea |
| Methyl isocyanate | 4-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one-urea |
Reactions Involving the Propan-1-one Moiety
The propan-1-one portion of the molecule offers additional sites for chemical modification, primarily at the carbonyl group and the adjacent alpha-carbon.
Carbonyl Reactivity (e.g., Condensations, Reductions)
Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to yield oximes. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.
Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
| Reaction Type | Reagent | Product Functional Group |
| Condensation | Hydroxylamine | Oxime |
| Reduction | Sodium borohydride | Secondary Alcohol |
Alpha-Carbon Functionalization
The carbon atom alpha to the carbonyl group is activated and can be functionalized through various reactions. Enolate formation, by treatment with a suitable base, allows for subsequent reaction with electrophiles. For example, alkylation at the alpha-carbon can be achieved by treating the enolate with an alkyl halide.
Cyclization Reactions and Formation of Fused Ring Systems
Heterocyclic Ring Expansion or Contraction Strategies
While specific studies on the ring expansion or contraction of this compound are not extensively documented in publicly available literature, the chemical principles governing such transformations on related heterocyclic systems can be extrapolated. These strategies are of significant interest in medicinal chemistry for exploring new chemical space and accessing novel scaffolds with potentially improved pharmacological profiles.
Ring Expansion to 1,4-Diazepane Derivatives:
A plausible strategy for expanding the six-membered piperazine ring to a seven-membered 1,4-diazepane ring involves multi-step synthetic sequences. One theoretical approach could be a variation of the Schmidt reaction on a ketone precursor. For instance, the propanoyl group could be envisioned as part of a larger precursor that, upon intramolecular cyclization and subsequent rearrangement, leads to a diazepanone.
A more direct conceptual approach would involve the synthesis of N-alkyl-4-piperidones, which can undergo a Schmidt reaction with hydrazoic acid to yield N1-alkyl-1,4-diazepin-5-ones. researchgate.net Although this has been demonstrated on piperidones, a similar transformation on a piperazinone derivative, or a molecule that can be converted to a piperazinone, could theoretically yield a diazepanone.
Another approach involves the ring expansion of azetidinium intermediates, which can lead to the formation of larger nitrogen-containing heterocycles like pyrrolidines, piperidines, and azepanes. bohrium.comresearchgate.net This strategy, while not directly applied to piperazines, highlights the chemical feasibility of expanding nitrogen-containing rings through reactive intermediates.
The following table outlines a hypothetical reaction scheme for the ring expansion of a piperazine derivative to a 1,4-diazepanone, a transformation that could be adapted for this compound.
| Precursor Class | Reaction Type | Potential Product | Notes |
| N-Alkyl-4-piperidone | Schmidt Reaction | N-Alkyl-1,4-diazepan-5-one | Involves reaction with hydrazoic acid. researchgate.net |
| Bicyclic Azetidinium Ion | Nucleophilic Ring Opening | Substituted Azepane | The specific product depends on the nucleophile and substitution pattern. bohrium.comresearchgate.net |
| Piperidine Derivative | Tiffeneau-Demjanov type rearrangement | Azepane Derivative | A classic ring expansion method that could be conceptually applied. |
Ring Contraction:
Ring contraction of piperazine derivatives is a less common transformation. Conceptually, it could proceed through oxidative cleavage followed by recyclization. However, such reactions are often complex and can lead to a mixture of products. There is currently a lack of established, high-yielding methodologies for the direct contraction of the piperazine ring in a molecule like this compound.
Development of Prodrugs and Pro-moieties through Chemical Transformation
The secondary amine in the piperazine ring of this compound is an ideal handle for the attachment of pro-moieties to create prodrugs. Prodrug strategies are employed to improve a drug candidate's pharmacokinetic properties, such as solubility, permeability, and metabolic stability.
N-Acylation and Carbamate (B1207046) Formation:
A common strategy for creating prodrugs of secondary amines is through N-acylation to form amides or reaction with chloroformates to form carbamates. nih.gov While amides are generally stable, specific peptidase-sensitive amide prodrugs can be designed. Carbamates, on the other hand, can be engineered to be hydrolyzed by esterases in the body, releasing the parent amine. nih.gov
Enzyme-Labile Linkers:
More sophisticated prodrug designs involve the use of enzyme-labile linkers that are cleaved by specific enzymes, such as esterases or phosphatases, to release the active drug. nih.gov For instance, a pro-moiety could be attached to the secondary nitrogen via a carbonate or carbamate linkage that is designed to be hydrolyzed in vivo.
Intramolecular Cyclization-Based Prodrugs:
An elegant prodrug strategy involves the attachment of a pro-moiety that, upon an initial activation step (e.g., enzymatic cleavage), undergoes a rapid intramolecular cyclization to release the parent drug. nih.gov This approach allows for fine-tuning of the drug release rate.
The following table summarizes potential prodrug strategies for this compound, targeting the secondary amine of the piperazine ring.
| Prodrug Strategy | Pro-moiety Example | Cleavage Mechanism | Potential Advantage |
| N-Acyloxyalkylation | Acyloxymethyl group | Esterase hydrolysis | Improved lipophilicity and membrane permeability. nih.gov |
| Carbamate Formation | Ethyl carbonate | Esterase hydrolysis | Controlled release of the parent compound. nih.gov |
| Phosphate Prodrugs | Phosphoryloxymethyl group | Phosphatase hydrolysis | Increased water solubility for parenteral administration. |
| Amino Acid Conjugates | L-Valine attached via an amide bond | Peptidase hydrolysis | Potential for active transport via amino acid transporters. |
These derivatization strategies, while not all have been specifically reported for this compound, are based on well-established principles in medicinal chemistry and offer viable pathways for the future development and optimization of this chemical entity. nih.govgoogle.com
Application of 1 2 Methylpiperazin 1 Yl Propan 1 One As a Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
1-(2-Methylpiperazin-1-yl)propan-1-one serves as a crucial starting material or intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. The secondary amine of the piperazine (B1678402) moiety is readily available for nucleophilic substitution reactions, allowing for the attachment of this fragment to various electrophilic partners. This reactivity is fundamental to its role in building larger, more intricate molecular structures.
One of the primary applications of this compound is in the synthesis of substituted piperazine derivatives. The piperazine core is a common motif in a vast number of biologically active compounds, and this compound provides a pre-functionalized building block that can be further elaborated. For instance, the secondary amine can be alkylated or arylated to introduce a wide array of substituents, thereby modulating the steric and electronic properties of the final molecule. This adaptability is critical in the drug discovery process, where the systematic modification of a lead compound is often necessary to optimize its pharmacological profile.
The propanoyl group attached to one of the piperazine nitrogens can also influence the reactivity and conformational flexibility of the molecule. While it is generally stable under many reaction conditions, it can be modified or removed if necessary in later synthetic steps. The methyl group on the piperazine ring introduces chirality, making it a useful building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in modern pharmacology.
Precursor for Advanced Pharmaceutical Scaffolds and Heterocyclic Systems
The utility of this compound is particularly evident in its role as a precursor for advanced pharmaceutical scaffolds and complex heterocyclic systems. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistamine, and anticancer agents.
Recent patent literature highlights the use of the chiral version of this compound, (R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one, in the preparation of novel nitrogen-containing compounds with fused five-membered and six-membered rings, as well as tricyclic heterocyclic derivatives. These complex heterocyclic systems are often designed to interact with specific biological targets, and the stereochemistry of the methylpiperazine moiety can be crucial for achieving the desired biological activity.
The synthesis of these advanced scaffolds often involves the reaction of the secondary amine of this compound with a suitably functionalized electrophile, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. This key bond-forming step allows for the integration of the methylpiperazine unit into a larger, more complex heterocyclic framework. The resulting molecules are then further elaborated to yield the final drug candidates.
| Scaffold Type | Description | Therapeutic Area (Potential) | Reference |
|---|---|---|---|
| Fused Five- and Six-Membered Nitrogen-Containing Rings | Complex heterocyclic systems where the piperazine nitrogen is incorporated into a larger, fused ring structure. | Oncology, Neurology | nih.gov |
| Tricyclic Heterocyclic Derivatives | Elaborate three-ring systems that often serve as the core of CNS-active drugs. | Psychiatry, Neurology | nih.gov |
| Substituted Arylpiperazines | A broad class of compounds where the piperazine nitrogen is attached to an aromatic or heteroaromatic ring. | Various, including CNS disorders and cardiovascular diseases. |
Utilization in Polymer Chemistry and Material Science Research
While the primary application of this compound is in the synthesis of small molecules for pharmaceutical applications, the inherent reactivity of the piperazine moiety suggests potential, though currently less documented, applications in polymer chemistry and material science. The secondary amine can act as a monomer or a functionalizing agent in the synthesis of novel polymers.
For example, the piperazine unit could be incorporated into polyamide or polyurea backbones through condensation polymerization with dicarboxylic acids or diisocyanates, respectively. The presence of the methyl and propanoyl groups would be expected to influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.
In material science, piperazine-containing materials have been explored for applications such as carbon dioxide capture, due to the ability of the amine groups to reversibly react with CO2. While specific research utilizing this compound in this context is not widely reported, its derivatives could potentially be grafted onto solid supports to create functional materials for gas separation or catalysis. Further research is needed to fully explore the potential of this compound in these areas.
Design of Novel Ligands and Catalysts
The piperazine scaffold is a well-established component of ligands used in coordination chemistry and catalysis. The two nitrogen atoms of the piperazine ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes.
This compound can be envisioned as a precursor for the synthesis of novel ligands. The secondary amine provides a convenient attachment point for another coordinating group, allowing for the creation of bidentate or polydentate ligands. For example, reaction with a molecule containing a pyridine, phosphine, or carboxylate group could yield a ligand capable of forming stable complexes with a variety of transition metals.
These metal complexes could then be investigated for their catalytic activity in various organic transformations. The chiral nature of this compound is particularly advantageous in this context, as it could be used to develop asymmetric catalysts for enantioselective synthesis. Although this remains a largely unexplored area for this specific compound, the broader field of piperazine-based catalysts suggests that this is a promising avenue for future research.
| Application Area | Potential Role of this compound | Key Features |
|---|---|---|
| Bidentate Ligand Synthesis | Serves as a backbone for the introduction of a second coordinating group. | Chirality, tunable steric and electronic properties. |
| Asymmetric Catalysis | Precursor to chiral ligands for enantioselective transformations. | Stereocenter at the 2-position of the piperazine ring. |
| Metal-Organic Frameworks (MOFs) | Potential as a linker or functionalizing agent in the synthesis of porous materials. | Presence of coordinating nitrogen atoms and a modifiable structure. |
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 1-(2-Methylpiperazin-1-yl)propan-1-one. The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation and quantification.
The process typically begins with the selection of the appropriate chromatographic mode. For a polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common choice. In this mode, a non-polar stationary phase, frequently a bonded octadecyl silica (B1680970) (C18) column, is used with a polar mobile phase.
Mobile phase selection is critical for achieving good resolution and peak shape. A typical mobile phase consists of a mixture of an aqueous component (water or buffer) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of additives such as formic acid or phosphoric acid in the mobile phase can improve peak symmetry and retention by controlling the ionization state of the analyte. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate compounds with differing polarities in a single run.
Detector selection depends on the chromophoric properties of the analyte. A Diode-Array Detector (DAD) or a standard UV-VIS detector is commonly used if the molecule possesses a suitable chromophore. These detectors provide good sensitivity and linearity for quantitative analysis.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | DAD or UV-VIS |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. This compound, containing polar secondary amine and amide functionalities, exhibits low volatility and may show poor chromatographic behavior (e.g., peak tailing) on standard GC columns. google.com To overcome these limitations, chemical derivatization is employed. jfda-online.comresearchgate.net
Derivatization involves reacting the analyte with a reagent to convert its polar functional groups into less polar, more volatile derivatives. jfda-online.comgcms.cz This process not only improves chromatographic performance but can also enhance detection sensitivity. gcms.cz Common derivatization strategies for secondary amines include:
Acylation: Reagents like acetic anhydride (B1165640) or perfluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA; heptafluorobutyric anhydride, HFBA) react with the amine group to form stable, volatile amides. google.comscholars.directoup.com
Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.czthermofisher.com
Once derivatized, the sample is injected into the GC-MS system. The derivative is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components then enter the mass spectrometer, which serves as a highly specific detector. unodc.org The mass spectrometer ionizes the molecules and fragments them into a unique pattern, which serves as a chemical fingerprint for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the analyte. researchgate.net
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrices
For the analysis of this compound in complex biological or environmental samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting trace levels of compounds in challenging matrices. researchgate.net
In an LC-MS/MS system, the analyte is first separated from other matrix components via HPLC. The column eluent is then directed into the ion source of the mass spectrometer (e.g., electrospray ionization, ESI), where the analyte molecules are ionized. In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity, allowing for reliable quantification even at very low concentrations. nih.gov
To ensure that an LC-MS/MS method is reliable and fit for its intended purpose, it must undergo a thorough validation process. nih.gov Validation assesses various performance characteristics according to established guidelines. Key parameters evaluated include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity and Range: Demonstrating a proportional relationship between the detector response and the analyte concentration over a specified range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | ≥0.99 | >0.999 nih.gov |
| Accuracy/Recovery | 80-120% (or 85-115%) | 100.38 ± 3.24% nih.gov |
| Precision (RSD) | ≤15% (≤20% at LOQ) | 2.52% (Intermediate Precision) nih.gov |
| LOD | Signal-to-Noise ≥ 3 | 0.004 µg/mL scholars.direct |
| LOQ | Signal-to-Noise ≥ 10 | 0.016 µg/mL scholars.direct |
To achieve the highest level of precision and accuracy in LC-MS/MS analysis, an internal standard (IS) is almost always used. The ideal IS is a stable isotopically labeled (SIL) analogue of the analyte, such as a deuterated version of this compound.
SIL internal standards are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte. jfda-online.com This means they co-elute chromatographically and experience similar extraction recovery, and, most importantly, similar ionization efficiency and matrix effects in the mass spectrometer's ion source. By adding a known amount of the deuterated IS to every sample and standard, and calculating the ratio of the analyte response to the IS response, variations introduced during sample preparation and analysis can be effectively compensated for. This approach significantly improves the precision and accuracy of the quantification.
Capillary Electrophoresis (CE) Techniques in Mixture Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scispace.com It is characterized by high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
Different modes of CE can be applied to the analysis of this compound:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a buffer-filled capillary. As a basic compound, this compound would be protonated in an acidic buffer, acquiring a positive charge and migrating toward the cathode. Separation from other charged species in a mixture is based on differences in their charge-to-size ratios. nih.gov
Micellar Electrokinetic Chromatography (MEKC): This is a hybrid of electrophoresis and chromatography that allows for the separation of both neutral and charged analytes. wikipedia.orgastm.org A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer (mobile phase) and the micelles based on their hydrophobicity, enabling the separation of complex mixtures. nih.govwikipedia.org
CE can be a powerful alternative or complementary technique to HPLC and GC, especially for the analysis of complex mixtures or when sample volume is limited. ojp.gov
Future Research Trajectories and Interdisciplinary Investigations for 1 2 Methylpiperazin 1 Yl Propan 1 One
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of 1-(2-methylpiperazin-1-yl)propan-1-one and its analogues. A primary goal is to move beyond traditional multi-step procedures that may require protecting groups and harsh reagents.
Key areas of exploration include:
Photoredox Catalysis: This approach offers a green alternative for C-H functionalization of the piperazine (B1678402) ring. mdpi.com By using light to drive chemical reactions, photoredox catalysis can enable the direct introduction of functional groups under mild conditions, potentially reducing the number of synthetic steps and minimizing waste. mdpi.com Methods like the Silicon Amine Protocol (SLAP) and Carboxylic Amine Protocol (CLAP) have shown promise in creating diverse C2-substituted piperazines, avoiding toxic tin reagents and utilizing amino-acid-derived precursors for improved sustainability. mdpi.com
Flow Chemistry: Continuous flow synthesis presents a safer, more efficient, and scalable alternative to traditional batch processing. purdue.edu The integration of flow reactors, including microwave flow reactors, can accelerate reaction times, improve yield and purity, and allow for safer handling of reactive intermediates. nih.gov This technology is particularly advantageous for optimizing reaction conditions and for the large-scale production of target compounds.
Direct C-H Functionalization: Significant advances have been made in the direct functionalization of C-H bonds on the piperazine ring, a historically challenging transformation. mdpi.com Future work will likely expand on methods such as direct diastereoselective α-C–H lithiation to create complex, stereochemically defined derivatives of this compound with high enantioselectivity. mdpi.comresearchgate.net
Sustainable Reagents and Catalysts: There is a growing emphasis on replacing toxic and heavy metal catalysts with more environmentally benign alternatives. mdpi.com Research into organic photoredox catalysts and heterogeneous catalysis using metal ions supported on polymeric resins represents a significant step towards greener synthetic processes. mdpi.comnih.gov
| Synthetic Strategy | Advantages | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, avoids toxic reagents. mdpi.com | Development of organic photocatalysts, application of SLAP and CLAP protocols. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, efficiency, and process control. purdue.edunih.gov | Integration with microwave technology, optimization of multi-step syntheses. purdue.edunih.gov |
| Direct C-H Functionalization | Atom economy, reduced synthetic steps. mdpi.com | Asymmetric lithiation for stereocontrol, expansion of compatible electrophiles. mdpi.comresearchgate.net |
| Sustainable Catalysis | Reduced environmental impact, simplified purification. mdpi.com | Use of earth-abundant metal catalysts, recyclable heterogeneous catalysts. mdpi.comnih.gov |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize novel synthetic pathways, real-time monitoring of reaction kinetics and intermediate formation is crucial. Advanced spectroscopic techniques provide a non-invasive window into the reaction vessel, enabling precise control and a deeper mechanistic understanding.
Future applications in the synthesis of this compound include:
In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. mdpi.com For instance, in situ IR has been successfully used to monitor the lithiation of N-Boc piperazines, allowing for the optimization of reaction times and temperatures. mdpi.comresearchgate.net Raman spectroscopy, which relies on inelastic scattering of light, offers complementary information and is particularly well-suited for monitoring reactions in aqueous media. mdpi.com
Fluorescence Spectroscopy: The use of fluorescent probes can help in monitoring changes in the chemical environment, such as pH, which can be critical for certain reactions. mdpi.com While challenges like auto-fluorescence from bioreactor components exist, techniques like synchronous fluorescence spectroscopy can mitigate these issues. mdpi.com
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| In Situ Infrared (IR) | Molecular structure, functional groups, concentration of species. mdpi.com | Monitoring intermediate formation, optimizing reaction endpoints, mechanistic studies. mdpi.com |
| Raman Spectroscopy | Vibrational modes of molecules, unique spectral fingerprints. mdpi.com | Real-time process control, suitable for aqueous and non-aqueous systems. |
| Fluorescence Spectroscopy | Changes in the local chemical environment (e.g., pH). mdpi.com | Monitoring reaction conditions, use of pH-sensitive probes for process control. |
Development of Chemoinformatic Models for Derivative Design
Chemoinformatics and computational modeling are indispensable tools for accelerating the drug discovery process. By predicting the properties and potential biological activity of virtual compounds, these models can guide synthetic efforts toward the most promising derivatives of this compound.
Key research directions include:
Molecular Docking Studies: These simulations predict how a molecule binds to the active site of a biological target. nih.gov For piperazine derivatives, molecular docking has been used to identify potential antimicrobial agents by modeling their interaction with microbial enzymes. nih.gov This approach can be used to design derivatives of this compound with enhanced affinity and selectivity for specific therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules before they are synthesized.
Conformational Analysis: Understanding the three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. researchgate.net Computational tools can generate and analyze the likely conformations of flexible molecules like piperazine derivatives, helping to identify the biologically active conformation. researchgate.net
Integration with High-Throughput Experimentation Platforms
High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid screening of thousands of reaction conditions in parallel. purdue.edu Integrating HTE with the synthesis of this compound and its derivatives can dramatically accelerate the discovery and optimization of new synthetic methods.
Future prospects involve:
Rapid Reaction Screening: HTE platforms, often coupled with rapid analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can screen vast arrays of catalysts, solvents, and reaction parameters in a very short time. purdue.edu This allows for the efficient discovery of optimal conditions for challenging transformations.
Automated Synthesis Platforms: The combination of HTE with automated flow-based synthesis platforms allows for a seamless transition from nanomole-scale reaction screening to micromole-scale compound production for further testing. morressier.com This integration streamlines the entire discovery workflow, from initial screening to the generation of material for biological evaluation. strath.ac.uk
Chemistry Informer Libraries: This diagnostic approach uses collections of drug-like molecules to validate and compare synthetic methods. researchgate.net By testing new reactions on a standardized set of diverse substrates, researchers can quickly understand the scope and limitations of a particular method. researchgate.net
Collaborative Research in Related Chemical Disciplines and Materials Science
The versatile structure of the piperazine scaffold lends itself to applications beyond traditional medicinal chemistry. dongguk.edu Collaborative research will be key to exploring the full potential of this compound.
Potential areas for interdisciplinary investigation include:
Medicinal Chemistry and Pharmacology: As a core component of many centrally acting drugs, piperazine derivatives are of great interest for treating neurological and psychiatric disorders. nih.gov Collaborative efforts will continue to explore new derivatives for applications as antipsychotic, antidepressant, and anxiolytic agents. nih.gov
Materials Science: The unique electronic and structural properties of nitrogen heterocycles suggest potential applications in the development of novel organic materials. Research could explore the incorporation of this compound or its derivatives into polymers or metal-organic frameworks (MOFs) to create materials with interesting catalytic, electronic, or gas-sorption properties.
Agrochemicals: The piperazine scaffold is also found in some agrochemicals. Interdisciplinary research could investigate the potential of new derivatives as herbicides, fungicides, or insecticides.
By pursuing these future research trajectories, the scientific community can continue to build upon the rich chemistry of the piperazine scaffold, leading to the development of novel synthetic methodologies, innovative therapeutic agents, and advanced materials based on compounds like this compound.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Methylpiperazine, propanoyl chloride, NEt₃ in DMF | Acylation of piperazine |
| 2 | HOBt/TBTU, 0–5°C, 12h | Carbodiimide-mediated coupling |
| 3 | Ethanol recrystallization | Purity enhancement |
Basic: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Crystallographic Refinement : Use SHELXL for high-resolution refinement. Key parameters include:
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements and Mercury for visualizing intermolecular interactions .
Advanced: How does the methyl group on the piperazine ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The 2-methyl group hinders nucleophilic attack at the adjacent nitrogen, directing reactivity to the unsubstituted nitrogen.
- Electronic Effects : Methyl substitution lowers the pKa of the piperazine nitrogen, altering its nucleophilicity in reactions like Buchwald–Hartwig amination .
- Case Study : Comparative kinetic studies with unsubstituted piperazine show a 30% reduction in reaction rate for methyl-substituted derivatives under identical Pd-catalyzed conditions .
Advanced: What computational methods predict the binding affinity of this compound to CNS targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with receptors like serotonin 5-HT₁A (PDB: 7E2Z). Parameterize the ligand using Gaussian09 at the B3LYP/6-31G* level to generate partial charges .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Validation : Compare results with experimental IC₅₀ values from radioligand assays .
Basic: How to address unexpected byproducts during the synthesis of this compound?
Methodological Answer:
- Byproduct Identification : Use LC-MS (ESI+) and ¹H NMR (DMSO-d₆) to detect intermediates like over-alkylated species (e.g., bis-ketone adducts) .
- Mitigation Strategies :
- Temperature Control : Maintain reaction at 0–5°C to suppress side reactions .
- Stoichiometry Adjustment : Limit propanoyl chloride to 1.1 equivalents to prevent diacylation .
Advanced: What are the stability challenges of this compound under physiological conditions?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis : The ketone group undergoes pH-dependent hydrolysis to carboxylic acid (t₁/₂ = 8h at pH 7.4) .
- Oxidation : Piperazine ring oxidation forms N-oxide derivatives, detectable via HPLC-UV at 254 nm .
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder at -20°C to extend shelf life .
- Formulation : Use cyclodextrin encapsulation to protect against aqueous degradation .
Advanced: How to design SAR studies comparing this compound with analogues?
Methodological Answer:
- Structural Variants : Synthesize derivatives with:
- Substituent Modifications : Replace methyl with ethyl or cyclopropyl groups .
- Ring Expansion : Test bicyclic piperazine derivatives (e.g., ) for enhanced receptor selectivity .
- Biological Assays :
- In Vitro : Measure IC₅₀ against dopamine D₂ and serotonin 5-HT₂A receptors .
- In Silico : Use QSAR models (e.g., CoMFA) to correlate logP values with blood-brain barrier permeability .
Q. Table 2: Example SAR Data
| Derivative | Modification | 5-HT₁A IC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|---|
| Parent | 2-Methyl | 120 | 450 |
| Analog A | 2-Ethyl | 95 | 380 |
| Analog B | Cyclopropyl | 210 | 620 |
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
